molecular formula C27H44N2O4S B1263220 21-(2-N,3,5(10)-triene-3-O-sulfamate

21-(2-N,3,5(10)-triene-3-O-sulfamate

Cat. No.: B1263220
M. Wt: 492.7 g/mol
InChI Key: ASNNHMZDKNSENI-FYUXVVBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 21-(2-N,N-Diethylaminoethyloxy-7.alpha.-methyl-19-norpregna-1,3,5(10)-triene-3-O-sulfamate (NSC 732011) is a synthetic steroid derivative with a sulfamate ester functional group at the 3-position and a diethylaminoethyloxy substituent at the 21-position. Its structure is characterized by a modified norpregnane backbone (19-norpregna), which lacks the C19 methyl group typical of natural steroids. The sulfamate group (-O-sulfamate) enhances solubility and may modulate enzymatic activity, such as steroid sulfatase inhibition, a target in hormone-dependent cancers .

Properties

Molecular Formula

C27H44N2O4S

Molecular Weight

492.7 g/mol

IUPAC Name

[(7R,8S,9S,13R,14S,17R)-17-[2-[2-(diethylamino)ethoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfamate

InChI

InChI=1S/C27H44N2O4S/c1-5-29(6-2)14-16-32-15-12-21-7-10-25-26-19(3)17-20-18-22(33-34(28,30)31)8-9-23(20)24(26)11-13-27(21,25)4/h8-9,18-19,21,24-26H,5-7,10-17H2,1-4H3,(H2,28,30,31)/t19-,21-,24-,25+,26-,27-/m1/s1

InChI Key

ASNNHMZDKNSENI-FYUXVVBBSA-N

Isomeric SMILES

CCN(CC)CCOCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C3C=CC(=C4)OS(=O)(=O)N)C)C

Canonical SMILES

CCN(CC)CCOCCC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)OS(=O)(=O)N)C)C

Synonyms

21-(2-N,N-diethylaminoethyl)oxy-7-methyl-19-norpregna-1,3,5(10)-triene-3-O-sulfamate
21-DOMNTS
NSC 732011
NSC-732011
NSC732011
SR 16157
SR-16157
SR16157

Origin of Product

United States

Comparison with Similar Compounds

To contextualize NSC 732011, we compare it to structurally or functionally related compounds based on available

Structural Analogues in the NSC Database

The National Service Center (NSC) database includes compounds with shared structural motifs:

NSC Number Compound Name Key Structural Differences Potential Applications
630678 Streptomyces antibiotic Natural product; polyketide or peptide backbone Antimicrobial activity
732011 21-(2-N,N-Diethylaminoethyloxy-7.alpha.-methyl-19-norpregna-1,3,5(10)-triene-3-O-sulfamate Synthetic steroid with sulfamate and aminoethyloxy groups Hormone modulation, oncology
734235 Isoindolo[1,2-a]quinoxalin-4(5H)-one Heterocyclic fused-ring system (isoindole-quinoxaline) Kinase inhibition, CNS disorders

Key Observations :

  • NSC 732011’s steroidal backbone distinguishes it from NSC 630678 (a microbial antibiotic) and NSC 734235 (a planar heterocycle). Its sulfamate group contrasts with the carboxyl or ketone functionalities in the others.
  • The diethylaminoethyloxy chain in NSC 732011 may enhance membrane permeability or receptor binding compared to simpler sulfates or sulfonates .
Sulfamate-Containing Compounds

Sulfamate esters are rare in natural products but critical in drug design. For example:

  • EMATE (Estradiol-3-O-sulfamate): A steroid sulfatase inhibitor with a sulfamate at the 3-position, similar to NSC 732011. However, EMATE lacks the 21-position diethylaminoethyloxy group, which in NSC 732011 may reduce off-target effects or improve pharmacokinetics .
  • Topiramate: A non-steroidal sulfamate used as an anticonvulsant. Its bicyclic sugar backbone contrasts with NSC 732011’s steroid core, highlighting the role of scaffold diversity in target specificity.
Physicochemical Properties
Property NSC 732011 NSC 734235 EMATE
Molecular Weight ~500 g/mol (estimated) ~250 g/mol 364 g/mol
LogP (Predicted) 3.5–4.2 (lipophilic due to steroid) 2.1–2.8 2.8
Solubility Moderate (sulfamate enhances aqueous solubility) Low (heterocyclic) Low

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